2,4-Difluorophenylacetyl chloride
Description
2,4-Difluorophenylacetyl chloride is an acyl chloride derivative featuring a phenyl ring substituted with fluorine atoms at the 2- and 4-positions and an acetyl chloride functional group. This compound is primarily utilized as a reagent in organic synthesis, particularly in the preparation of amides, esters, and other derivatives for pharmaceutical and agrochemical applications . The fluorine substituents impart electron-withdrawing effects, enhancing the reactivity of the carbonyl group toward nucleophilic attack.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-difluorophenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-8(12)3-5-1-2-6(10)4-7(5)11/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYSRIJCIXHMLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Isomers: Positional Effects of Fluorine Substitution
The position of fluorine atoms on the phenyl ring significantly influences the physicochemical and reactivity profiles of difluorophenylacetyl chlorides. Key comparisons include:
Key Observations :
- Electronic Effects : Fluorine at the 2- and 4-positions (ortho and para to the acetyl group) creates a strong electron-withdrawing environment, activating the carbonyl for nucleophilic substitution.
- Biological Activity: The 3,5-difluoro isomer (in DAPT) shows Notch signaling inhibition, while 2,4-difluoro derivatives may contribute to antitumor or antimicrobial agents .
Trifluoromethyl-Substituted Analog: 4-(Trifluoromethyl)phenylacetyl Chloride
This compound replaces fluorine with a trifluoromethyl (-CF₃) group at the 4-position:
| Property | This compound | 4-(Trifluoromethyl)phenylacetyl Chloride |
|---|---|---|
| Substituent Electronic Effect | Moderate electron-withdrawing | Strong electron-withdrawing (-CF₃ > -F) |
| Reactivity | High (activated carbonyl) | Very high (enhanced electrophilicity) |
| Applications | Drug intermediates | Specialty polymers, agrochemicals |
The -CF₃ group’s stronger electron-withdrawing nature increases electrophilicity, making this compound more reactive in acylations compared to difluoro analogs .
Chlorinated Analogs: (2,4-Dichlorophenyl)methanesulfonyl Chloride
| Property | This compound | (2,4-Dichlorophenyl)methanesulfonyl Chloride |
|---|---|---|
| Functional Group | Acetyl chloride | Sulfonyl chloride |
| Halogen Substituents | Fluorine (smaller, more electronegative) | Chlorine (larger, less electronegative) |
| Reactivity | High toward nucleophiles | High in sulfonylation reactions |
| Applications | Pharmaceuticals | Research reagents, polymer chemistry |
Chlorine’s larger size and lower electronegativity compared to fluorine reduce electronic activation but may enhance stability in certain reactions .
Nitro-Substituted Analog: 4-Fluoro-3-nitrobenzoyl Chloride
This compound combines fluorine with a nitro (-NO₂) group:
| Property | This compound | 4-Fluoro-3-nitrobenzoyl Chloride |
|---|---|---|
| Substituent Effects | Dual fluorine activation | Stronger activation (-NO₂ > -F) |
| Reactivity | High | Extremely high |
| Applications | Drug synthesis | Explosives, dyes |
The nitro group’s strong electron-withdrawing nature makes this compound highly reactive, often used in energetic materials or dyes .
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